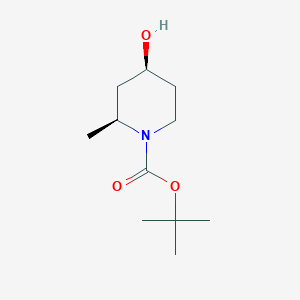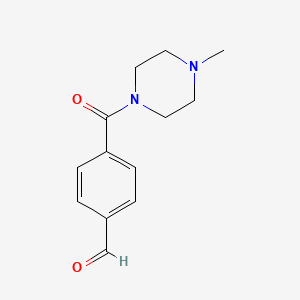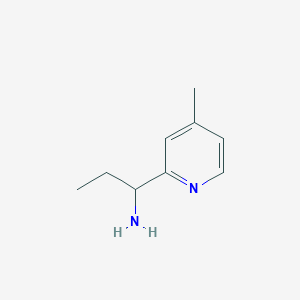
1-(4-Methyl-2-pyridinyl)-1-propanamine
説明
The compound “1-(4-Methyl-2-pyridinyl)-2,5-pyrrolidinedione” is a member of methylpyridines . It has a molecular formula of C10H10N2O2 . Another related compound is “2-Acetyl-4-methylpyridine” with a molecular formula of C8H9NO .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methyl-2-pyridinyl)-1-propanamine” were not found, there are general methods for the synthesis of related compounds. For instance, imidazo[1,2-a]pyridines can be synthesized using metal-free direct synthesis .
Molecular Structure Analysis
The molecular structure of “1-(4-Methyl-2-pyridinyl)-2,5-pyrrolidinedione” includes a pyrrolidinedione ring attached to a 4-methyl-2-pyridinyl group . The molecular weight is 190.20 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methyl-2-pyridinyl)-2,5-pyrrolidinedione” include a molecular weight of 190.20 g/mol, a topological polar surface area of 50.3 Ų, and a complexity of 249 .
科学的研究の応用
Chemical Inhibition in Drug Metabolism The compound has been implicated in studies focusing on the inhibition of Cytochrome P450 (CYP) isoforms, particularly relevant in the metabolism of drugs in the human liver. Such studies are crucial in understanding drug-drug interactions (DDIs) when multiple drugs are administered to patients. The selectivity of chemical inhibitors for specific CYP isoforms is vital, and the compound 1-(4-Methyl-2-pyridinyl)-1-propanamine may play a role in this context, contributing to the understanding of specific CYP isoform involvement in drug metabolism (Khojasteh et al., 2011).
Antimicrobial Agents The chemical structure of 1-(4-Methyl-2-pyridinyl)-1-propanamine might be compared or related to compounds like p-Cymene, which are known for their broad spectrum of biological activity, including antimicrobial effects. Such compounds are being studied extensively due to the urgent need for new substances with antimicrobial properties to address communicable diseases and the problem of antimicrobial resistance. While not directly linked, understanding the properties and mechanisms of action of structurally related compounds can provide insights into potential biomedical applications (Marchese et al., 2017).
Coordination Chemistry and Luminescence Studies on multinuclear silver(I)–pyridinyl complexes, which focus on the coordination and geometry of silver(I) ions to pyridinyl-nitrogen, shed light on the structural features and luminescent properties of such complexes. The compound , with a pyridinyl group, may be of interest in this field of research, particularly in understanding how coordination to pyridinyl ligands and their metalloligands can enhance luminescent properties, offering potential applications in material science and nanotechnology (Njogu et al., 2015).
Neurotoxicity Studies Compounds structurally related to 1-(4-Methyl-2-pyridinyl)-1-propanamine, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have been used to develop animal models for neurodegenerative diseases like Parkinson's. Understanding the neurotoxicity and the mechanisms of such compounds can provide insights into disease pathogenesis and contribute to the development of potential therapeutic interventions (Langston et al., 1984).
将来の方向性
特性
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10)9-6-7(2)4-5-11-9/h4-6,8H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFDTDPEAFYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CC(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-pyridinyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



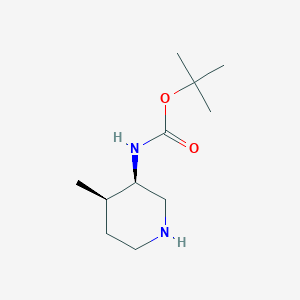
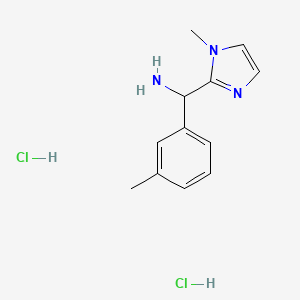

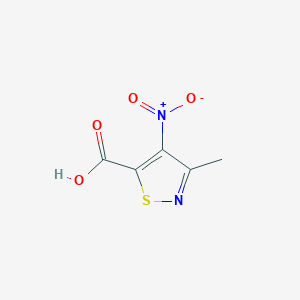
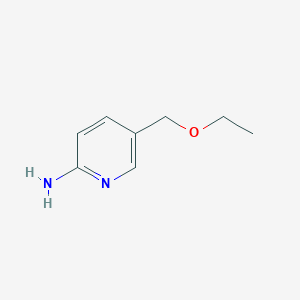
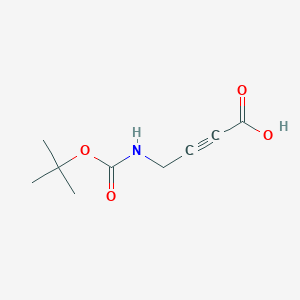
![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)
![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)
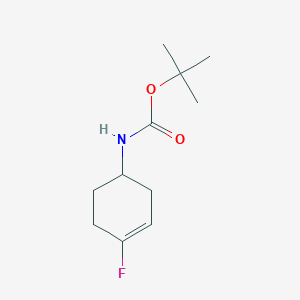
![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)
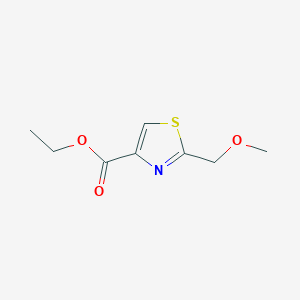
![1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1391362.png)
